Memantine Glycine tert-Butyl Ester
Description
Memantine Glycine tert-Butyl Ester is a hypothetical or emerging compound combining memantine, a non-competitive NMDA receptor antagonist approved for Alzheimer’s disease (AD), with glycine tert-butyl ester, a protective group commonly used in peptide synthesis.
- Memantine (C₁₂H₂₁N): Blocks NMDA receptors under pathological hyperactivation, mitigating excitotoxicity while preserving physiological signaling .
- Glycine tert-Butyl Ester (C₆H₁₃NO₂, MW 131.18): A glycine derivative with a tert-butyl ester group, often utilized as an intermediate in organic synthesis. Its hydrochloride form (C₆H₁₃NO₂·HCl, MW 167.63) is stable, crystalline, and soluble in polar solvents like methanol .
The esterification of memantine with glycine tert-butyl ester may aim to enhance bioavailability, modulate receptor binding kinetics, or enable targeted delivery.
Properties
CAS No. |
1537550-23-4 |
|---|---|
Molecular Formula |
C18H31NO2 |
Molecular Weight |
293.451 |
IUPAC Name |
tert-butyl 2-[(3,5-dimethyl-1-adamantyl)amino]acetate |
InChI |
InChI=1S/C18H31NO2/c1-15(2,3)21-14(20)9-19-18-8-13-6-16(4,11-18)10-17(5,7-13)12-18/h13,19H,6-12H2,1-5H3 |
InChI Key |
UEGJJRLHABYDSX-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
Synonyms |
tert-Butyl 2-(((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)amino)acetate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Memantine Glycine tert-Butyl Ester typically involves the esterification of glycine with tert-butyl alcohol. One common method involves the use of tert-butyl chloroacetate and sodium azide in a two-phase acetone-water mixture, followed by hydrogenation with palladium on charcoal catalyst . Another efficient method is a one-step synthesis using tert-butyl glycine and tert-butyl sarcosinate .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Memantine Glycine tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using hydrogenation techniques.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on charcoal is commonly used.
Substitution: Reagents like sodium azide and allyl bromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of memantine and glycine, which can be further utilized in biochemical research and pharmaceutical applications .
Scientific Research Applications
Memantine Glycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, particularly Alzheimer’s disease
Mechanism of Action
The mechanism of action of Memantine Glycine tert-Butyl Ester involves its role as an NMDA receptor antagonist. It binds to the NMDA receptor, blocking the effects of glutamate, an excitatory neurotransmitter. This action helps in reducing neurotoxicity and improving cognitive functions in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Memantine Glycine tert-Butyl Ester and Analogues
*Theoretical properties inferred from component structures.
Key Observations:
- Memantine vs. Ketamine : Memantine’s NMDA receptor blockade is Mg²⁺-dependent and weaker under physiological conditions, explaining its lack of antidepressant efficacy compared to ketamine .
- Glycine tert-Butyl Ester Derivatives : The tert-butyl group enhances steric protection in synthesis. BOC-Glycine tert-butyl ester is preferred for its stability in acidic conditions , while the hydrochloride form (Glycine tert-butyl ester HCl) is favored for solubility in biochemical applications .
- Memantine’s glycine ester derivative might hypothetically combine NMDA antagonism with glycine site modulation .
Pharmacological and Clinical Comparisons
Memantine in Clinical Context:
- Mechanistic Limitations : Fails to inhibit eEF2 phosphorylation or increase BDNF expression, unlike ketamine .
Glycine Site Modulators:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
